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Compound of Interest

Compound Name: AS1134900

Cat. No.: B15142184 Get Quote

Technical Support Center: AS1134900
Welcome to the technical support center for AS1134900, a selective allosteric inhibitor of malic

enzyme 1 (ME1). This resource is designed for researchers, scientists, and drug development

professionals to provide guidance on the effective use of AS1134900 in your experiments, with

a special focus on addressing its known characteristic of limited cell permeability.

Frequently Asked Questions (FAQs)
Q1: What is AS1134900 and what is its mechanism of action?

AS1134900 is a novel, highly selective small-molecule inhibitor of malic enzyme 1 (ME1).[1][2]

It functions as an uncompetitive, allosteric inhibitor, meaning it binds to a site on the enzyme

distinct from the active site and only interacts with the enzyme when it is bound to its

substrates, NADP+ and malate.[1][2][3] This binding prevents the enzyme from completing its

catalytic cycle, thereby inhibiting its activity.[1][3]

Q2: What is the reported IC50 value for AS1134900?

AS1134900 has a reported IC50 value of 0.73 μM for the inhibition of ME1 activity in

biochemical assays.[4][5]

Q3: Is AS1134900 selective for ME1?

Yes, AS1134900 is highly selective for ME1 and does not show significant inhibition of ME2.[1]

[4][6]
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Q4: What is the primary challenge when using AS1134900 in cell-based assays?

The primary challenge with AS1134900 is its limited cell permeability.[1][3] This has been

observed to reduce its efficacy in cellular proliferation assays, as it may not reach a sufficient

intracellular concentration to effectively inhibit ME1.[3][6]

Q5: How was the cell permeability of AS1134900 assessed?

The cell permeability of AS1134900 was evaluated using a parallel artificial membrane

permeability assay (PAMPA).[3][6] The results from this assay indicated that AS1134900 has

limited passive membrane passivity.[3][6]

Troubleshooting Guide
This guide addresses common issues encountered when working with AS1134900, particularly

those related to its low cell permeability.
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Problem Possible Cause Suggested Solution

No or low activity in cell-based

assays despite proven

biochemical activity.

Limited Cell Permeability: The

compound is not efficiently

crossing the cell membrane to

reach its intracellular target,

ME1.[1][3]

1. Increase Incubation Time:

Longer exposure of the cells to

AS1134900 may facilitate

greater intracellular

accumulation. 2. Use

Permeabilizing Agents (with

caution): Low concentrations

of agents like digitonin or

saponin can transiently

permeabilize the cell

membrane. However, this

approach should be carefully

optimized to avoid cell toxicity.

3. Co-administration with a

Permeability Enhancer:

Investigate the use of known

permeability enhancers,

though this may introduce

confounding variables. 4.

Structural Modification: For

long-term studies, consider

collaborating with medicinal

chemists to explore structural

modifications of AS1134900

aimed at improving its

physicochemical properties for

better permeability.[3][6]

Inconsistent results between

experimental replicates.

Compound Precipitation:

AS1134900 may have limited

solubility in aqueous cell

culture media, leading to

precipitation and inconsistent

effective concentrations.

1. Check Solubility: Determine

the solubility of AS1134900 in

your specific cell culture

medium. 2. Use of Solubilizing

Agents: Consider the use of

excipients like DMSO, but

keep the final concentration

low (typically <0.5%) to
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minimize solvent-induced

cytotoxicity. 3. Prepare Fresh

Solutions: Always prepare

fresh working solutions of

AS1134900 from a

concentrated stock

immediately before each

experiment.

Observed cytotoxicity is not

correlated with ME1 inhibition.

Off-target Effects or

Compound-induced Stress: At

higher concentrations,

AS1134900 might induce

cellular stress or have off-

target effects unrelated to ME1

inhibition.

1. Titrate the Concentration:

Perform a dose-response

experiment to determine the

optimal concentration range for

ME1 inhibition without inducing

general cytotoxicity. 2. Include

Proper Controls: Use a

negative control (vehicle) and

a positive control for ME1

inhibition (e.g., ME1

knockdown via siRNA) to

differentiate specific from non-

specific effects.

Experimental Protocols
Detailed Methodology: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a high-throughput method to predict the passive permeability of a

compound across a lipid membrane.

Materials:

PAMPA plate (e.g., 96-well format with a filter plate coated with a lipid solution and a

matching acceptor plate)

AS1134900

High-permeability reference compound (e.g., Metoprolol)[3]
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Low-permeability reference compound

Phosphate-buffered saline (PBS), pH 7.4

Organic solvent for lipid solution (e.g., dodecane)

Plate reader capable of UV-Vis absorbance or LC-MS/MS for quantification

Procedure:

Prepare Donor Solutions: Dissolve AS1134900 and reference compounds in PBS to the

desired final concentration.

Hydrate the PAMPA Membrane: Add the lipid-organic solvent solution to the filter plate and

allow the solvent to evaporate, leaving a lipid layer.

Assemble the PAMPA Sandwich:

Add the donor solutions (containing AS1134900 and controls) to the wells of the filter

(donor) plate.

Fill the wells of the acceptor plate with fresh PBS.

Carefully place the donor plate on top of the acceptor plate, ensuring the bottom of the

filter membrane is in contact with the acceptor solution.

Incubation: Incubate the PAMPA sandwich at room temperature for a specified period (e.g.,

4-18 hours).

Quantification:

After incubation, carefully separate the plates.

Determine the concentration of the compound in both the donor and acceptor wells using

a suitable analytical method (e.g., UV-Vis spectrophotometry or LC-MS/MS).

Calculate Permeability Coefficient (Pe): The effective permeability (Pe) can be calculated

using established equations that take into account the concentrations in the donor and
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acceptor wells, the volume of the wells, the surface area of the membrane, and the

incubation time.

Signaling Pathways and Experimental Workflows

Problem Identification
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Experimental Validation
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Caption: Workflow for troubleshooting and improving the cellular activity of AS1134900.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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